![molecular formula C12H13F2NO4 B2646031 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248311-16-0](/img/structure/B2646031.png)
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1971. Diflunisal is a salicylic acid derivative and is structurally similar to aspirin. However, it has a longer half-life and is more potent than aspirin.
Wirkmechanismus
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid also inhibits the production of thromboxane A2, which is responsible for platelet aggregation.
Biochemical and Physiological Effects:
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce pain and inflammation in various animal models. It has also been shown to have antipyretic effects, which means it can reduce fever. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a longer half-life than aspirin, which means it can be administered less frequently.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a useful tool for studying the role of COX enzymes in inflammation and pain. It has been used in various animal models to study the effects of COX inhibition on inflammation and pain. However, 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has limitations as a research tool. It is not as selective as other COX inhibitors, which means it can inhibit the activity of both COX-1 and COX-2 enzymes. This can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research of 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the use of 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for the prevention of thrombosis. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to inhibit platelet aggregation, which means it may be useful for the prevention of thrombosis. Finally, 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may have potential for the treatment of neurodegenerative diseases. Recent studies have shown that 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can inhibit the aggregation of amyloid beta, which is a protein associated with Alzheimer's disease.
Synthesemethoden
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized by the reaction of 2,3-difluorobenzoic acid with isobutyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with ammonia to form the final product.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also a weak inhibitor of platelet aggregation and has been used for the prevention of thrombosis.
Eigenschaften
IUPAC Name |
2,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-6-4-7(10(16)17)9(14)8(13)5-6/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTKTSSJVBSCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}-2,3-difluorobenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.